molecular formula C9H12F3NO2 B2652172 N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide CAS No. 2284684-02-0

N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide

Cat. No.: B2652172
CAS No.: 2284684-02-0
M. Wt: 223.195
InChI Key: LGHBJCGYCWWNKH-UHFFFAOYSA-N
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Description

N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide is a chemical compound characterized by the presence of a trifluoromethyl group attached to an oxolane ring, which is further connected to a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide typically involves the reaction of a trifluoromethyl-substituted oxolane derivative with a suitable amide precursor under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group or other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the oxolane ring and prop-2-enamide moiety may interact with biological receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[5-(Trifluoromethyl)oxolan-2-yl]ethyl]prop-2-enamide: A structurally similar compound with slight variations in the oxolane ring substitution.

    N-(2-aminophenyl)-prop-2-enamide derivatives: Compounds with similar amide moieties but different substituents on the aromatic ring.

Uniqueness

N-[[5-(Trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide is unique due to its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(trifluoromethyl)oxolan-2-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3NO2/c1-2-8(14)13-5-6-3-4-7(15-6)9(10,11)12/h2,6-7H,1,3-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHBJCGYCWWNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1CCC(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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